molecular formula C13H24N2O4 B7984964 [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7984964
M. Wt: 272.34 g/mol
InChI Key: XCBBALHAYUXVCC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc protecting group ensures that the amine functionality remains intact during reactions, allowing for selective modifications. The pyrrolidine ring can interact with biological targets, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

[®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with other similar compounds such as:

    [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acetic acid.

    [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-butyric acid: This compound features a butyric acid moiety, offering different reactivity and applications.

The uniqueness of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid lies in its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[(3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-15(12(18)19-13(2,3)4)10-6-7-14(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBALHAYUXVCC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.